(R)-3-Amino-4,4,4-trifluorobutanoic acid

Description

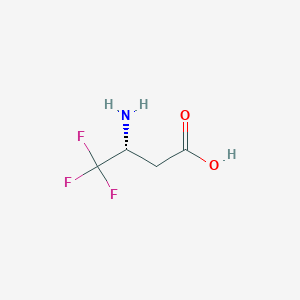

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXQOEWWPPJVII-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(F)(F)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Fluorinated β Amino Acids in Advanced Chemical Research

Chiral fluorinated β-amino acids represent a pivotal class of compounds in advanced chemical research, particularly in the realm of pharmaceutical and materials science. researchgate.net The strategic incorporation of fluorine atoms into β-amino acid scaffolds can profoundly alter the parent molecule's properties, leading to enhanced biological activity and stability. mdpi.com

The introduction of fluorine, a highly electronegative atom, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For instance, strategic fluorination often leads to improved pharmacokinetics and greater resistance to oxidative metabolism. researchgate.net This makes fluorinated amino acids, including β-amino acids, highly valuable in drug discovery for creating peptides and peptidomimetics with increased stability against proteolysis. Enantiomerically pure fluorinated β-amino acids are frequently found in a variety of pharmaceuticals and bioactive molecules. researchgate.net Their unique characteristics have led to their increasing use in the design of enzyme inhibitors and as probes for studying enzyme mechanisms. researchgate.net

The table below summarizes the key properties influenced by the incorporation of fluorine into β-amino acid structures.

| Property | Impact of Fluorination | Rationale |

| Metabolic Stability | Increased | The carbon-fluorine bond is strong and resistant to enzymatic cleavage, reducing metabolic degradation. researchgate.net |

| Lipophilicity | Enhanced | The trifluoromethyl group, in particular, significantly increases the molecule's ability to pass through biological membranes. |

| Binding Affinity | Modulated | Fluorine's high electronegativity can alter electronic interactions with target proteins, potentially enhancing binding. |

| Conformation | Influenced | The presence of fluorine can induce specific conformational preferences in peptides, affecting their biological function. |

Overview of the Unique Role of R 3 Amino 4,4,4 Trifluorobutanoic Acid As a Chiral Building Block

Biomimetic Transamination Approaches to β-Trifluoromethyl-β-Alanine

Biomimetic transamination represents a sophisticated approach to amine synthesis, mimicking the biological conversion of keto acids to amino acids. researchgate.net This process often involves a base-catalyzed 1,3-proton shift within an azaallyllic intermediate. researchgate.net The application of this methodology to the synthesis of fluorine-containing amines and amino acids is an area of active research. researchgate.netbioorganica.com.ua Chiral pyridoxamine (B1203002) catalyzes an asymmetric biomimetic transamination of trifluoromethyl ketones, yielding optically active α-trifluoromethyl amines with high enantiomeric excess under mild conditions. organic-chemistry.orgresearchgate.net This transformation, which mimics enzymatic vitamin B6-based transamination, involves an asymmetric 1,3-proton shift and has been successfully applied to a range of aryl-, heteroaryl-, and aliphatic-substituted trifluoromethyl ketones. organic-chemistry.org

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds. Lipases, in particular, have demonstrated significant utility in the resolution of various amino compounds through hydrolysis or esterification reactions. For instance, lipases from Candida antarctica (lipase A and B) have been effectively used in the hydrolytic resolution of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines, yielding products with high enantioselectivity. nih.gov Similarly, Amano lipase (B570770) PS from Burkholderia cepacia has been employed for the kinetic resolution of racemic esters of β-phenylalanine via enzymatic hydrolysis, achieving high enantiomeric excess. researchgate.net These examples highlight the potential of enzymatic methods to resolve racemic mixtures of β-amino acids and their derivatives to afford the desired enantiomerically pure this compound.

Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliaries provide a reliable method for controlling stereochemistry during synthesis. By temporarily incorporating a chiral molecule, it is possible to direct the formation of a specific stereoisomer.

Utilizing 2-Trifluoromethyl-1,3-oxazolidines Derived from Chiral Phenylglycinol

The synthesis of cyclic α-trifluoromethyl-α-amino acids has been achieved through strategies involving chiral oxazolidines. nih.gov This approach often involves the condensation of an enantiopure starting material, such as phenylglycinol, with a trifluoromethyl-containing ketoester to form a chiral oxazolidine (B1195125). nih.gov Subsequent reactions, such as a Strecker reaction, allow for the introduction of the amino and carboxyl functionalities with stereocontrol dictated by the chiral auxiliary. nih.gov

Application of Chiral Ni(II) Complexes of Schiff Bases

The use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand has become a prominent methodology for the asymmetric synthesis of a wide variety of tailor-made α-amino acids. mdpi.comnih.gov This strategy involves the alkylation of a Ni(II) complex of a glycine Schiff base. mdpi.com The chiral ligand on the complex effectively shields one face, directing the incoming alkylating agent to the opposite face and thereby ensuring high diastereoselectivity. beilstein-journals.org This method has been successfully applied to the large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid through alkylation with trifluoroethyl iodide. mdpi.com The chiral auxiliary can often be recycled, making this an efficient and cost-effective approach. mdpi.com

| Parameter | Condition | Result |

|---|---|---|

| Reaction Scale | 80 g and 250 g | Reproducible results |

| Solvent | N,N-dimethyl-formamide (DMF) | Effective for the reaction |

| Purification | Precipitation with water | >99% de of major diastereomer (S)(2S)-7 |

Catalytic Asymmetric Synthesis Methodologies

Catalytic asymmetric synthesis offers an elegant and efficient means of producing enantiomerically enriched compounds, where a small amount of a chiral catalyst can generate a large quantity of the desired product.

Organic Base-Catalyzed Mannich-Type Reactions with (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine

A highly effective method for the stereodivergent synthesis of both (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acid involves the asymmetric Mannich-type reaction of malonic acid derivatives with (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine. nih.govrsc.orgscienceopen.com The choice of an appropriate base catalyst is crucial for controlling the diastereoselectivity of this reaction. rsc.org

Inorganic bases such as n-BuLi or DMAP catalyze the reaction to produce the (R,Sₛ)-β-aminomalonates with good diastereoselectivity. rsc.org In contrast, the use of phosphazene bases favors the formation of the (S,Sₛ)-diastereomer with very high selectivity. rsc.org Following the Mannich addition, the resulting β-aminomalonates can be hydrolyzed and decarboxylated to yield the enantiomerically pure (R)- or (S)-3-amino-4,4,4-trifluorobutanoic acid. nih.govrsc.org This method provides a versatile and highly selective route to the target compound. nuph.edu.ua

| Base Catalyst | Favored Diastereomer | Diastereomeric Ratio (dr) |

|---|---|---|

| n-BuLi or DMAP | (R,Sₛ) | Up to 9/1 |

| Phosphazene bases | (S,Sₛ) | Up to 99/1 |

Table of Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Molecule |

| β-Trifluoromethyl-β-alanine | General Class of Target |

| (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine | Chiral Reagent |

| Chiral Phenylglycinol | Chiral Auxiliary Source |

| 2-Trifluoromethyl-1,3-oxazolidines | Chiral Intermediate |

| Ni(II) complexes of Schiff bases | Chiral Catalyst/Intermediate |

| n-Butyllithium (n-BuLi) | Inorganic Base Catalyst |

| 4-Dimethylaminopyridine (DMAP) | Inorganic Base Catalyst |

| Phosphazene bases | Organic Base Catalyst |

| β-aminomalonates | Reaction Intermediate |

| (S)-2-amino-4,4,4-trifluorobutanoic acid | Related Amino Acid |

| trifluoroethyl iodide | Alkylating Agent |

Transition Metal-Catalyzed Asymmetric Fluorination Reactions

Transition metal-catalyzed asymmetric fluorination represents a powerful strategy for the synthesis of chiral organofluorine compounds, including precursors to this compound. These methods often involve the use of chiral ligands to induce enantioselectivity in the C-F bond-forming step. While direct asymmetric fluorination to install a trifluoromethyl group in the required position is challenging, transition metal catalysis is pivotal in constructing the chiral backbone of the molecule.

For instance, iridium-catalyzed allylic substitution reactions have been developed for the synthesis of enantioenriched tertiary allylic fluorides. escholarship.org These reactions can provide chiral building blocks that, through subsequent transformations, could lead to the target amino acid. The strategic use of a soft transition metal complex, like iridium, in cooperation with a hard fluorophilic activator, facilitates the enantioselective desymmetrization of allylic difluoromethylene groups through C-F bond activation. escholarship.org

Furthermore, the development of chiral phosphoric acid (CPA) ligands in combination with metal catalysts, such as scandium(III), has shown promise in asymmetric fluorination reactions of β-ketoesters. nih.gov Although not a direct synthesis of the target molecule, this methodology highlights the potential of metal-catalyzed approaches to create chiral fluorinated synthons with high enantioselectivity. The electronic properties of fluorinated ligands can significantly influence the catalytic activity and stereochemical outcome, a principle that can be applied to the design of catalysts for the synthesis of complex molecules like this compound. nih.gov

Organocatalytic Approaches to Fluorinated Chiral Compounds

Organocatalysis has emerged as a robust and versatile tool for the enantioselective synthesis of fluorinated chiral compounds, offering a metal-free alternative to traditional methods. These approaches often utilize small organic molecules, such as amines or cinchona alkaloids, to catalyze stereoselective transformations.

One prominent organocatalytic strategy is the use of enamine catalysis for the direct enantioselective α-fluorination of aldehydes. princeton.edu This method, employing imidazolidinone catalysts, allows for the introduction of a fluorine atom at the α-position of an aldehyde with high enantioselectivity. princeton.edu While this specific reaction produces α-fluoro aldehydes, the underlying principle of using chiral secondary amines to form transient enamines that react with electrophilic fluorine sources is broadly applicable to the synthesis of various chiral fluorinated building blocks.

Another significant organocatalytic approach involves the conjugate addition of α-fluoroketoesters to nitroolefins, catalyzed by cinchona alkaloid derivatives. rsc.org This reaction efficiently constructs molecules with two consecutive chiral centers, one of which is a fluorinated quaternary carbon, with excellent enantioselectivity. rsc.org Such methodologies provide access to complex chiral scaffolds that can be further elaborated to target molecules like this compound. Furthermore, organocatalytic Mannich reactions of 3-fluorooxindoles with N-sulfonyl aldimines, catalyzed by cinchona alkaloids, have been developed to produce α-fluoro-β-amino-indolin-2-ones with tetrasubstituted fluorinated stereocenters. researchgate.net

An organic base-catalyzed stereodivergent synthesis provides a direct route to both (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids. nih.gov This method utilizes the reaction of (S)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine with dialkyl malonates, where the choice of an organic base can control the diastereoselectivity of the resulting β-aminomalonates, which are direct precursors to the target β-trifluoromethyl-β-alanine enantiomers. nih.gov

Visible Light-Induced Photoredox Catalysis for Perfluoroalkylation

Visible light-induced photoredox catalysis has become a powerful and mild method for the formation of C-C bonds and the introduction of perfluoroalkyl groups into organic molecules. This strategy relies on the ability of a photocatalyst to absorb visible light and initiate a single-electron transfer (SET) process, generating radical intermediates that can participate in subsequent chemical transformations.

In the context of synthesizing molecules related to this compound, photoredox catalysis offers innovative pathways for trifluoromethylation. For example, various arenes and heteroarenes can be trifluoromethylated using reagents like CF₃SO₂Na in the presence of an organic photocatalyst such as anthraquinone-2-carboxylic acid under visible light irradiation. mdpi.com While this applies to aromatic systems, the fundamental principle of generating trifluoromethyl radicals (•CF₃) from stable precursors is a key aspect.

Synergistic catalysis, combining photoredox catalysis with other catalytic modes like Brønsted acid catalysis, has enabled the enantioconvergent synthesis of α-amino acid derivatives. nih.gov This dual catalytic system allows for the control of reactive radical intermediates and iminium ions, facilitating stereocontrolled bond formation. nih.gov Such approaches could be conceptually adapted for the asymmetric synthesis of β-amino acids. The choice of photocatalyst, fluoroalkyl source, additives, and solvent is crucial in determining the reaction pathway, whether it proceeds through an oxidative or reductive quenching cycle. acs.org Additives, such as tertiary amines, can play multiple roles, including acting as a sacrificial electron donor, a hydrogen atom source, or a base. acs.org

Reformatsky and Mannich-Type Reactions in Stereoselective Construction of β-Trifluoromethyl-β-Amino Acids

Reformatsky and Mannich-type reactions are powerful C-C bond-forming strategies that have been effectively employed in the stereoselective synthesis of β-trifluoromethyl-β-amino acids. These reactions provide a direct route to the core structure of these valuable compounds.

A notable approach involves the use of chiral 2-trifluoromethyl-1,3-oxazolidines, derived from trifluoroacetaldehyde (B10831) hemiacetal and (R)-phenylglycinol, as precursors to chiral fluorinated iminium ions. nih.govacs.org The Mannich-type reaction of these intermediates with nucleophiles proceeds with high diastereoselectivity (up to 96:4 dr), offering a straightforward synthesis of precursors to this compound. nih.govacs.org The diastereoselectivity of the Mannich-type reaction was found to be superior to the corresponding Reformatsky-type reaction in this system. acs.org The resulting diastereomers are often readily separable, allowing for the isolation of enantiopure products. acs.org

Another effective strategy utilizes the addition of a Reformatsky reagent to α-aryl(alkyl) α-trifluoromethyl N-tert-butanesulfinyl hemiaminals. nih.gov These hemiaminals serve as stable surrogates for trifluoromethyl ketoimines. This asymmetric Reformatsky reaction yields β-alkyl(aryl) β-trifluoromethyl β-amino acid derivatives with good yields and high diastereoselectivities. nih.gov The resulting N-tert-butanesulfinyl β-amino esters are versatile intermediates for further synthetic manipulations.

The introduction of trifluoromethyl groups into chiral ligands, such as β-amino alcohols, has been shown to enhance their ability to induce asymmetry in stereoselective reactions, including the Reformatsky reaction. researchgate.net This highlights the beneficial effect of fluorine substitution on the stereochemical outcome of these transformations.

Stereodivergent Synthesis of Both Enantiomers: (R)- and (S)-3-Amino-4,4,4-trifluorobutanoic Acid

The ability to selectively synthesize both enantiomers of a chiral molecule from a common precursor, known as stereodivergent synthesis, is of great importance in medicinal chemistry and drug development. For 3-amino-4,4,4-trifluorobutanoic acid, several effective stereodivergent strategies have been developed.

One prominent method involves an organic base-catalyzed Mannich-type reaction of (S)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine with dialkyl malonates. nih.gov The diastereoselectivity of this reaction can be controlled by the choice of the organic base, allowing for the selective formation of either the (S,S(S)) or (R,S(S)) β-aminomalonate diastereomer with good to excellent diastereoselectivity (76-98% de). nih.gov These intermediates can then be converted to the corresponding (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acids.

Another approach utilizes a DBU-catalyzed asymmetric biomimetic transamination of isopropyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.net By employing either (R)- or (S)-phenylethylamine as the chiral amine source, it is possible to access both enantiomers of the target amino acid. The key 1,3-proton shift transfer step, catalyzed by DBU, proceeds with high enantioselectivity. researchgate.net

The stereoselective synthesis of β-trifluoromethyl-β-amino esters can also be achieved through Reformatsky and Mannich-type reactions starting from an oxazolidine derived from trifluoroacetaldehyde hemiacetal and (R)-phenylglycinol. nih.gov The separation of the resulting diastereomers provides access to enantiopure forms of the desired amino acid.

Gram-Scale Preparations of Enantiopure this compound Derivatives

The development of synthetic methods that are amenable to large-scale production is crucial for the practical application of valuable chiral building blocks like this compound. Several methodologies have been reported that allow for the gram-scale synthesis of this compound and its derivatives in enantiopure form.

One such method involves the alkylation of a Ni(II) complex of a glycine Schiff base with a recyclable chiral auxiliary. nih.govmdpi.comnih.gov This approach has been successfully applied to the large-scale preparation (over 150 g) of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, demonstrating its scalability. nih.govmdpi.com The process involves the alkylation of the chiral glycine equivalent with trifluoroethyl iodide, followed by disassembly of the resulting complex to recover the chiral auxiliary and obtain the desired fluorinated amino acid. nih.govmdpi.comnih.gov

Another scalable approach is the resolution of a racemic mixture. For instance, an efficient route for the multigram-scale synthesis of enantiopure 3,3-difluoroproline has been described, which involves the resolution of a racemic intermediate by crystallization with D- and L-tyrosine hydrazide. nih.gov This classical resolution technique can provide both enantiomers in high yield and enantiomeric excess.

Furthermore, flow chemistry conditions have been developed for the synthesis of unnatural amino acids, which can facilitate scaling up production. princeton.edu Flow reactors allow for continuous processing, which can lead to higher throughput and better control over reaction parameters compared to batch processes. These conditions have been successfully applied to produce gram quantities of complex amino acid derivatives. princeton.edu

Utility of R 3 Amino 4,4,4 Trifluorobutanoic Acid As a Chiral Synthon in Advanced Organic Synthesis

Precursor for Complex Fluorinated Chiral Molecules

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com (R)-3-Amino-4,4,4-trifluorobutanoic acid, with its chiral center and trifluoromethyl group, serves as an excellent starting material for the synthesis of more complex fluorinated chiral molecules. These molecules often find applications as enzyme inhibitors, receptor modulators, or components of peptidomimetics. nih.gov

The synthesis of complex unnatural fluorinated amino acids is a significant area of research. nih.gov While direct examples starting from this compound are not extensively documented in readily available literature, the general strategies for elaborating fluorinated amino acids are well-established. These methods often involve the modification of the amino and carboxylic acid functionalities to build larger, more complex structures. For instance, the amino group can be acylated or alkylated, and the carboxylic acid can be converted to esters or amides, which can then undergo further transformations.

The trifluoromethyl group imparts unique electronic properties and can act as a lipophilic hydrogen bond donor, which can be crucial for molecular recognition and binding to biological targets. The development of synthetic routes to complex molecules containing the (R)-3-amino-4,4,4-trifluorobutanoyl moiety is an active area of research, driven by the potential for creating novel therapeutic agents with improved pharmacological profiles.

Table 1: Examples of Complex Fluorinated Molecules Derived from Fluorinated Amino Acid Scaffolds This table presents examples of complex fluorinated molecules synthesized from various fluorinated amino acid precursors, illustrating the potential synthetic pathways for derivatives of this compound.

| Precursor Scaffold | Synthetic Transformation | Resulting Complex Molecule | Potential Application | Reference |

| Fluorinated β-amino acid | Peptide coupling | Fluorinated peptidomimetic | Protease inhibitor | nih.gov |

| Trifluoromethylated amino alcohol | Cyclization | Trifluoromethylated heterocyclic compound | CNS agent | nih.gov |

| Chiral fluorinated amine | Multi-step synthesis | Complex chiral alkaloid analog | Anticancer agent | nih.gov |

Role in the Synthesis of β-Lactams and Other Cyclic Systems

β-Lactams are a critically important class of compounds, most notably for their use as antibiotics. The incorporation of fluorine into the β-lactam scaffold can enhance their biological activity and overcome resistance mechanisms. This compound is a logical precursor for the synthesis of trifluoromethyl-substituted β-lactams. The intramolecular cyclization of β-amino acids is a common method for the formation of the β-lactam ring. rsc.org

The synthesis of 4-trifluoromethylated β-lactams has been reported as they are considered valuable building blocks for fluorinated amino acids and dipeptides. researchgate.net While specific examples detailing the cyclization of this compound are not prevalent in the literature, the general methodology involves the activation of the carboxylic acid followed by intramolecular nucleophilic attack by the amino group. The stereochemistry at the C3 position of the resulting β-lactam would be retained from the starting material.

Beyond β-lactams, this compound can be utilized in the synthesis of other cyclic systems. For example, it can serve as a precursor for the synthesis of trifluoromethyl-substituted piperidines, pyrrolidines, and other nitrogen-containing heterocycles, which are common motifs in pharmaceuticals. nih.gov

Table 2: General Methods for the Synthesis of Fluorinated β-Lactams from β-Amino Acids This table outlines general synthetic approaches for the cyclization of β-amino acids to form β-lactams, which are applicable to this compound.

| Cyclization Method | Reagents | Key Features | Reference |

| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate | Mild conditions, inversion of stereochemistry at the carbinol carbon (if applicable) | rsc.org |

| Carbodiimide-mediated cyclization | DCC, EDC | Direct amide bond formation | rsc.org |

| Acid chloride formation followed by intramolecular amidation | Thionyl chloride, then a base | Two-step process, can be high yielding | rsc.org |

Building Block for α,β-Disubstituted β-Amino Acids and Related Derivatives

The synthesis of α,β-disubstituted β-amino acids is of great interest as these motifs can be used to create conformationally constrained peptides and other biologically active molecules. This compound provides a chiral scaffold for the introduction of substituents at the α- and β-positions.

Alkylation of the α-carbon of β-amino acid derivatives is a common strategy for introducing substituents. This can be achieved by forming an enolate at the α-position followed by reaction with an electrophile. The stereochemical outcome of this reaction can often be controlled by the use of chiral auxiliaries or by substrate-controlled diastereoselectivity.

Furthermore, the amino group at the β-position can be modified to introduce another point of diversity. For example, reductive amination of a ketone precursor to the β-amino acid can allow for the introduction of a variety of substituents on the nitrogen atom. The combination of α- and β-functionalization of this compound would lead to a diverse range of novel, highly functionalized, and stereochemically rich building blocks for drug discovery and development.

Table 3: Potential Strategies for the Synthesis of α,β-Disubstituted β-Amino Acid Derivatives from a β-Amino Acid Scaffold This table presents potential synthetic strategies for the derivatization of β-amino acids, which could be applied to this compound to generate α,β-disubstituted analogs.

| Derivatization Position | Reaction Type | Reagents/Conditions | Expected Outcome |

| α-Position | Enolate Alkylation | LDA, Alkyl halide | Introduction of an alkyl group at the α-position |

| β-Position (Nitrogen) | Reductive Amination | Ketone, NaBH(OAc)₃, Amine | Introduction of a substituent on the amino group |

| α-Position | Aldol Reaction | Aldehyde, Base | Formation of a β-hydroxy-α-substituted derivative |

| β-Position (Nitrogen) | Acylation | Acyl chloride, Base | Formation of an N-acyl derivative |

Incorporation of R 3 Amino 4,4,4 Trifluorobutanoic Acid into Peptidomimetics and Modified Peptides

Design and Synthesis of Fluorinated β-Peptides and Foldamers

The design of fluorinated β-peptides and foldamers leverages the unique stereoelectronic properties of fluorine to control peptide secondary structures. (R)-3-Amino-4,4,4-trifluorobutanoic acid is a key component in the synthesis of these modified peptides. Methodologies for its incorporation include both liquid-phase coupling and solid-phase peptide synthesis (SPPS), allowing for the creation of short α/β-peptides and pure β-peptides. researchgate.net

The synthesis often involves preparing N- and/or C-protected derivatives of the fluorinated amino acid to facilitate controlled peptide bond formation. researchgate.net For instance, Boc-protected (tert-butyloxycarbonyl) versions of the amino acid can be coupled using standard peptide synthesis reagents. researchgate.net The development of organocatalyzed addition reactions, such as the addition of α-fluorinated monothiomalonates to N-protected imines, has provided efficient routes to α-fluoro-β-amino thioesters, which are versatile intermediates for peptide synthesis. researchgate.net These methods enable the precise placement of the fluorinated residue within a peptide sequence to study or induce specific conformational behaviors. researchgate.netnih.gov

Table 1: Synthetic Strategies for Incorporating Fluorinated β-Amino Acids

| Synthetic Approach | Key Features | Intermediates/Reagents | Ref. |

|---|---|---|---|

| Liquid-Phase Coupling | Suitable for shorter peptide sequences; allows for detailed characterization of intermediates. | Boc-protected amino acids, standard coupling reagents. | researchgate.net |

| Asymmetric Hydrosilylation | Prepares chiral α-monofluorinated-β-amino esters with high diastereoselectivity. | N-sulfinyl urea (B33335) catalyst, α-fluoro-β-enamino esters. | researchgate.net |

| Organocatalyzed Addition | Yields α-fluorinated β-amino thioesters with high stereoselectivity. | α-fluorinated monothiomalonates (F-MTMs), N-Cbz- and N-Boc-protected imines. | researchgate.net |

Impact of the Trifluoromethyl Group on Peptide Secondary Structure and Conformational Preferences

The trifluoromethyl group exerts a profound influence on the local and global conformation of peptides. Its steric bulk and strong electron-withdrawing nature introduce specific conformational constraints that can direct the folding of the peptide backbone. researchgate.netpolimi.it

Research on fluorinated peptides has shown that the strategic placement of fluorine atoms can predictably control the torsion angles of the peptide backbone. nih.gov For example, a fluorine atom positioned β to an amide nitrogen tends to favor a gauche conformation, while a fluorine α to a carbonyl group prefers an antiperiplanar conformation. researchgate.netnih.gov This control over local geometry can be used to stabilize specific secondary structures, such as helices or turns. researchgate.netnih.gov Peptides incorporating a trifluoroethylamino surrogate—ψ[CH(CF3)NH]—have shown a strong propensity to adopt turn-like conformations. researchgate.net

The CF3 group also impacts the fundamental properties of the peptide bond itself. Studies on proline analogs show that trifluoromethyl substitution can alter the trans-cis isomerization equilibrium of the peptidyl-prolyl amide bond, a critical aspect of protein folding and function. researchgate.netnih.gov The electron-withdrawing effect of the CF3 group can influence the planarity and basicity of the adjacent amino group, further constraining the available conformational space. polimi.it

Table 2: Conformational Effects of the Trifluoromethyl Group in Peptides

| Structural Feature | Observed Effect | Underlying Cause | Ref. |

|---|---|---|---|

| Local Torsion Angles | Favors gauche conformation when β to amide nitrogen; favors antiperiplanar when α to carbonyl. | Stereoelectronic effects of the C-F bond. | researchgate.netnih.gov |

| Secondary Structure | Strong proclivity to induce turn-like conformations in ψ[CH(CF3)NH] peptides. | Steric bulk and electronic properties of the CF3 group. | researchgate.net |

| Amide Bond Isomerism | Alters the trans/cis rotamer population in proline analogs. | Electron-withdrawing nature of the CF3 group affecting amide resonance. | researchgate.netnih.gov |

Modulation of Peptidic Backbone Stability and Protein-Protein Interactions

A primary motivation for incorporating this compound into peptides is to enhance their metabolic stability. The trifluoroethylamino function, —CH(CF3)NH–, serves as a hydrolytically stable surrogate for the scissile amide bond, rendering the peptide resistant to degradation by proteases. polimi.itnih.gov This increased stability is crucial for the development of peptide-based therapeutics.

Beyond stability, the CF3 group modulates how a peptide interacts with its protein targets. The group's high lipophilicity can enhance the peptide's ability to cross cell membranes and can strengthen interactions within hydrophobic binding pockets of proteins. The substitution of a carbonyl group with the isopolar CH–CF3 moiety creates a peptide bond surrogate that maintains the potential for hydrogen bonding via its NH moiety while altering the electronic character of the backbone. polimi.itnih.gov This modification can fine-tune the binding affinity and selectivity of the peptide for its target receptor or enzyme. The introduction of CF3 groups into peptides also provides a sensitive 19F-NMR probe for studying protein structure, dynamics, and ligand-protein interactions. nih.govanalytical-sales.com

Synthesis of ψ[CH(CF3)NH]-Retro Peptides and Related Fluorinated Analogs

A significant application of this compound and related compounds is in the synthesis of peptidomimetics containing the stereogenic trifluoroethylamino [CH(CF3)NH] peptide bond surrogate. nih.govnih.gov A key synthetic strategy involves the stereocontrolled aza-Michael addition of chiral α-amino acid esters to trans-3,3,3-trifluoro-1-nitropropene. nih.govnih.gov The stereoselectivity of this reaction is highly dependent on the reaction conditions, including the solvent, base, and the nature of the amino ester side chain, with diastereomeric ratios exceeding 11:1 being achievable. nih.gov

The initial solution-phase synthesis of these peptidomimetics presented challenges for their incorporation into larger peptides via solid-phase peptide synthesis (SPPS). nih.govacs.org Specifically, the reduction of the nitro group intermediate required heterogeneous conditions that are not compatible with solid-phase techniques. nih.gov To overcome this, a strategy was developed to synthesize Nα-protected dipeptide building blocks containing the ψ[CH(CF3)NH] linkage. polimi.itnih.gov These building blocks, with a free C-terminus and an orthogonally protected N-terminus (e.g., with Fmoc or Teoc groups), can be readily incorporated into a growing peptide chain using standard SPPS protocols. polimi.itnih.govacs.org This building block approach has enabled the synthesis of a library of peptidomimetics, including analogs of biologically relevant peptides. nih.govacs.org

Table 3: Key Steps in the Synthesis of Gly-ψ[CH(CF3)NH]-Peptides

| Step | Description | Key Reagents/Conditions | Purpose | Ref. |

|---|---|---|---|---|

| 1. Aza-Michael Addition | Stereoselective addition of an α-amino ester to a trifluoromethyl-containing Michael acceptor. | trans-3,3,3-trifluoro-1-nitropropene, α-amino ester, DIPEA, toluene. | To create the C-C and C-N bonds of the surrogate with stereocontrol. | nih.govnih.gov |

| 2. Nitro Group Reduction | Conversion of the nitro group to an amine. | Ni-Raney, H2 atmosphere. | To form the amino part of the trifluoroethylamino linkage. | polimi.itnih.gov |

| 3. N-terminus Protection | Introduction of an orthogonal protecting group (e.g., Fmoc) onto the newly formed amine. | Fmoc-OSu. | To create a stable dipeptide building block suitable for SPPS. | polimi.itnih.gov |

| 4. C-terminus Deprotection | Removal of the C-terminal ester group (e.g., cumyl ester). | TFA/DCM. | To generate a free carboxylic acid for coupling on the solid phase. | polimi.it |

Chemical Transformations and Derivatizations of R 3 Amino 4,4,4 Trifluorobutanoic Acid

Modifications of the Amino and Carboxyl Functionalities

The amino and carboxyl groups of (R)-3-amino-4,4,4-trifluorobutanoic acid are primary sites for modification, allowing for its incorporation into larger molecular frameworks, particularly in peptide chemistry.

The amino group can be protected using standard methodologies to facilitate controlled reactions at the carboxyl group. A common protecting group is the 4-pentenoyl group, which can be introduced to form N-(4-pentenoyl) protected amino acids. beilstein-journals.org These protected acids can then be activated, for example, as cyanomethyl esters, for subsequent coupling reactions. beilstein-journals.org The removal of the 4-pentenoyl group is achieved under mild conditions using an iodine solution. beilstein-journals.org

The carboxyl group can be activated to form amide bonds, a cornerstone of peptide synthesis. luxembourg-bio.com This activation is necessary because the direct reaction between a carboxylic acid and an amine to form an amide bond requires high temperatures, which are often incompatible with complex molecules. luxembourg-bio.com Activation typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com

Common methods for amide bond formation include:

Carbodiimide Reagents : Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with an amine. luxembourg-bio.com Additives such as 1-hydroxy-1H-benzotriazole (HOBt) are often used to prevent side reactions and reduce racemization. luxembourg-bio.com

Acid Halides : The carboxylic acid can be converted to a more reactive acid chloride or fluoride. nih.govsemanticscholar.org Amino acid fluorides are noted for being more stable to hydrolysis than their chloride counterparts. semanticscholar.org Reagents like cyanuric fluoride or tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be used for this transformation. semanticscholar.org

Lewis Acid Catalysis : For protecting-group-free amidations, Lewis acids such as tris(2,2,2-trifluoroethyl) borate or titanium(IV) isopropoxide can be employed to catalyze the reaction directly between the unprotected amino acid and an amine. nih.gov

These modifications are fundamental for incorporating the trifluoromethyl-containing scaffold into peptides, where the unique electronic properties of the fluorine atoms can significantly influence the resulting peptide's structure, stability, and biological activity. princeton.edu

Table 1: Common Reagents for Amino and Carboxyl Group Modifications

| Functional Group | Transformation | Reagent(s) | Byproduct(s) |

|---|---|---|---|

| Amino Group | N-Protection | 4-Pentenoyl chloride | HCl |

| Carboxyl Group | Amide Coupling | Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt) | Dicyclohexylurea (DCU) |

| Carboxyl Group | Acid Fluoride Formation | Cyanuric fluoride, Pyridine | Cyanuric acid |

| Carboxyl Group | Amide Coupling (Direct) | Tris(2,2,2-trifluoroethyl) borate (catalyst) | Water |

Formation of Fluorinated β-Amino Ketones and γ-Amino Alcohols

The carboxyl functional group of this compound can be transformed to produce valuable synthetic intermediates like β-amino ketones and γ-amino alcohols.

The synthesis of β-amino ketones from carboxylic acids is not direct. A common strategy involves converting the N-protected amino acid into a Weinreb amide. This intermediate, N-methoxy-N-methylamide, readily reacts with organometallic reagents such as Grignard reagents or organolithium compounds to yield the desired ketone without the common side reaction of over-addition to form a tertiary alcohol.

The reduction of the carboxylic acid or its ester derivatives leads to the formation of γ-amino alcohols. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can directly reduce a carboxylic acid to an alcohol, the reaction can be aggressive. stackexchange.com A milder and often higher-yielding approach involves a two-step process: first, the carboxylic acid is converted to a mixed anhydride using ethyl chloroformate, which is then reduced with sodium borohydride (NaBH₄) in water. core.ac.uk This method has been shown to be effective for various N-protected amino acids. core.ac.uk Other reducing systems, such as NaBH₄/I₂, have also been developed to avoid the hazards associated with LiAlH₄ in large-scale applications. stackexchange.com

These resulting γ-amino alcohols are important chiral building blocks in their own right, serving as precursors for various biologically active molecules and chiral ligands. mdpi.com

Table 2: Synthesis of Fluorinated γ-Amino Alcohols

| Starting Material | Reagent(s) | Product | Key Features |

|---|

Cyclization Reactions to Form Heterocyclic Derivatives

This compound and its derivatives are valuable precursors for synthesizing various heterocyclic compounds, particularly those containing nitrogen. These cyclic structures are prevalent in pharmaceuticals and agrochemicals. nih.gov

One common cyclization is the formation of β-lactams (azetidin-2-ones) or γ-lactams (pyrrolidin-2-ones). The intramolecular cyclization of 3-aminoalkanoic acids or their esters can be induced to form these ring systems, which are core structures in many antibiotics.

Furthermore, derivatives of this compound can participate in multicomponent reactions to build more complex heterocycles. A prominent example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this case, a β-amino acid derivative), and urea (B33335) or thiourea. mdpi.com This reaction produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), a class of compounds known for a wide range of biological activities. mdpi.comencyclopedia.pub The use of a trifluoromethylated building block like this compound in a Biginelli-type reaction leads to the formation of trifluoromethyl-substituted dihydropyrimidinones. encyclopedia.pub These reactions are typically catalyzed by Brønsted or Lewis acids under solvent-free or microwave-assisted conditions to enhance efficiency and align with green chemistry principles. mdpi.combcrec.id

Table 3: Biginelli Reaction for Dihydropyrimidinone Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

|---|---|---|---|---|

| Aldehyde | β-Ketoester | Urea/Thiourea | Acid (e.g., HCl, Lewis Acid) | 3,4-Dihydropyrimidin-2(1H)-one/thione. mdpi.com |

| Aromatic Aldehyde | Ethyl Acetoacetate | Urea | Silicotungstic acid on Amberlyst-15 | DHPM derivative. mdpi.com |

| Benzaldehyde | Trifluoromethylated β-dicarbonyl | Urea | p-Toluenesulfonic acid | Trifluoromethylated DHPM derivative. nih.gov |

Conjugate Additions and Michael-Type Reactions with Trifluorocrotonic Acid Derivatives

While the previous sections focused on the reactions of this compound, it is important to note that a primary method for its asymmetric synthesis involves a Michael-type conjugate addition. wikipedia.orgresearchgate.net This reaction underscores the relationship between the amino acid and its unsaturated precursor, ethyl γ,γ,γ-trifluorocrotonate.

The Michael reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com In the synthesis of β-amino acids, a nitrogen-based nucleophile is added to an α,β-unsaturated ester. researchgate.net

For the synthesis of this compound, a chiral amine or a chiral auxiliary is used as the nitrogen source, which adds to ethyl trifluorocrotonate. The stereochemistry of the addition is controlled by the chiral auxiliary, leading to the desired (R)-enantiomer after subsequent workup and removal of the auxiliary. This stereoselective conjugate addition is a powerful and widely used method for preparing enantiomerically pure fluorinated β-amino acids. scilit.com

The general mechanism involves:

Formation of a nucleophilic amine species.

Attack of the amine at the β-carbon of the trifluorocrotonate. youtube.com

Protonation of the resulting enolate to give the Michael adduct. masterorganicchemistry.com

This approach is highly effective for establishing the stereocenter at the C3 position, making it a cornerstone in the synthesis of this and related trifluoromethyl-containing β-amino acids.

Mechanistic Investigations and Computational Studies on R 3 Amino 4,4,4 Trifluorobutanoic Acid Synthesis and Reactivity

Elucidation of Stereocontrol Mechanisms in Asymmetric Reactions

The synthesis of enantiomerically pure (R)-3-Amino-4,4,4-trifluorobutanoic acid relies on sophisticated asymmetric strategies that precisely control the formation of the chiral center. The mechanisms of stereocontrol are primarily governed by the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions, where the steric and electronic properties of the trifluoromethyl group play a crucial role.

One of the most effective methods involves the use of a recyclable chiral auxiliary. In a notable example, a Ni(II) complex of a Schiff base formed from glycine (B1666218) and a chiral ligand is alkylated. mdpi.comresearchgate.net The chiral ligand creates a sterically defined environment around the metal center, forcing the alkylating agent (such as CF₃–CH₂–I) to approach from a specific face. This diastereoselective alkylation leads to the formation of the desired stereoisomer with high purity (greater than 99% diastereomeric excess). mdpi.com The auxiliary can then be removed and recycled, making the process efficient for large-scale synthesis. mdpi.comresearchgate.net

Catalyst-controlled asymmetric reactions provide another powerful route. An enantioselective biomimetic transamination of a β-ketoester precursor has been developed using chiral amines and a DBU catalyst. researchgate.net The key step in this reaction is a DBU-catalyzed 1,3-proton shift, which is highly enantioselective, achieving an enantiomeric excess greater than 95%. researchgate.net However, the stereochemical outcome can be sensitive to reaction conditions, as the intermediate Schiff base may undergo some racemization under highly basic conditions. researchgate.net Similarly, the asymmetric aza-Henry reaction to form related α-Trifluoromethyl β-nitroamines is controlled by chiral catalysts like amino acid-derived quaternary ammonium (B1175870) salts. nih.gov The proposed transition state suggests that steric hindrance between the catalyst and the substrate directs the nucleophilic attack of the nitromethane (B149229) anion to one face of the imine, thereby establishing the stereocenter. nih.gov

Furthermore, established methods for asymmetric synthesis can be adapted for fluorinated compounds. For instance, the principles of Sharpless asymmetric dihydroxylation can be applied to create chiral diols from trifluoromethylated alkenes, which are then converted into the target amino acid through a series of steps. nih.gov The facial selectivity of the dihydroxylation is controlled by the chiral ligand complexed to the osmium catalyst. This highlights a substrate-based approach where a prochiral molecule is desymmetrized in a predictable manner. These varied mechanisms underscore the importance of creating a well-defined chiral environment, whether through covalently bound auxiliaries or transient catalyst-substrate complexes, to achieve high stereocontrol in the synthesis of this compound. mdpi.comnih.govnih.gov

Table 1: Overview of Asymmetric Synthesis Strategies and Stereocontrol Mechanisms

| Asymmetric Method | Key Stereocontrol Element | Mechanism Principle | Reported Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| Chiral Auxiliary Alkylation | Ni(II) complex of glycine Schiff base | The chiral ligand creates a rigid, sterically biased environment, directing the approach of the electrophile. | >99% de | mdpi.com, researchgate.net |

| Biomimetic Transamination | DBU and Chiral Amine | Enantioselective 1,3-proton shift catalyzed by a chiral base. | >95% ee | researchgate.net |

| Aza-Henry Reaction | Chiral Quaternary Ammonium Salt | Catalyst forms a transition state where steric hindrance dictates the face of nucleophilic attack. | Moderate to Good ee | nih.gov |

Theoretical Analysis of the Electronic and Steric Effects of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group imparts unique properties to this compound that are fundamental to its reactivity and conformational behavior. Computational and theoretical studies have been instrumental in dissecting the distinct electronic and steric effects of this substituent.

Electronic Effects: The CF₃ group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). mdpi.com The high electronegativity of the three fluorine atoms polarizes the C-F bonds, drawing electron density away from the rest of the molecule. mdpi.com This has several consequences:

Acidity: It increases the acidity of nearby protons, such as the α-proton in the parent butanoic acid chain.

Bond Strength: The C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), contributing to the high metabolic stability of molecules containing the CF₃ group. mdpi.com

Molecular Interactions: The electron-withdrawing nature alters the electronic properties of adjacent functional groups. For instance, in aromatic systems, a CF₃ group can enhance π-π stacking interactions by modifying the quadrupole moment of the ring. mdpi.com Computational studies using methods like Density Functional Theory (DFT) confirm these effects, predicting changes in molecular orbitals and electrostatic potential maps. acs.orgresearchgate.net

Steric Effects: While electronically distinct, the steric profile of the CF₃ group is also significant. It is considerably bulkier than a methyl group and is often considered a bioisostere for an isopropyl group. mdpi.commdpi.comdocumentsdelivered.com Its van der Waals radius is larger than that of a chlorine atom, for which it can also serve as a bioisostere. mdpi.com This steric bulk can influence reaction mechanisms by directing the approach of reagents, which is a key factor in achieving stereocontrol during synthesis. nih.gov In ene reactions and alcohol dehydrations, the trifluoromethyl group has been observed to behave as a much larger substituent than might be expected, influencing the stereochemical course of the reaction. documentsdelivered.com

Theoretical analyses, often employing quantum mechanics calculations, are used to quantify these properties. nih.gov These studies reveal that the combination of strong electron withdrawal and significant steric demand makes the CF₃ group a "pseudo-halogen" with a unique profile. Its high lipophilicity (Hansch π value of +0.88) further distinguishes it from simple alkyl groups or hydrogen, influencing how molecules containing it interact with biological receptors and solvent environments. mdpi.com

Table 2: Comparative Properties of the Trifluoromethyl Group and Other Substituents

| Property | -H | -CH₃ | -Cl | -CF₃ | Reference(s) |

|---|---|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | ~2.23 (calculated) | mdpi.com |

| Hansch Lipophilicity (π) | 0.00 | +0.50 | +0.71 | +0.88 | mdpi.com |

| Inductive Effect | Neutral | Electron-donating | Electron-withdrawing | Strongly electron-withdrawing | mdpi.com |

| C-X Bond Energy (kJ/mol) | 414 (C-H) | 368 (C-C) | 351 (C-Cl) | 485 (C-F) | mdpi.com |

Conformational Analysis of this compound-Containing Structures

The incorporation of this compound or similar fluorinated amino acids into larger molecules, particularly peptides, has a profound impact on their three-dimensional structure. The steric bulk and unique electronic properties of the trifluoromethyl group restrict conformational freedom and can induce stable, well-defined secondary structures.

Experimental and computational methods have been employed to study these conformational preferences. Studies on peptides containing α-trifluoromethylalanine, a close analogue, provide significant insight. Using techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) NMR, circular dichroism (CD), and X-ray crystallography, researchers have found that the presence of the CF₃-containing residue induces the formation of stable helical structures, specifically right-handed 3₁₀-helices. bohrium.comnii.ac.jp The steric hindrance from the CF₃ group limits the accessible Ramachandran (φ, ψ) space, favoring these folded conformations over more extended ones. bohrium.comnii.ac.jp

Theoretical studies using high-level ab initio molecular orbital calculations on model dipeptides have further illuminated these tendencies. One study on a trifluoromethylglycine derivative predicted a strong preference for an extended C₅ conformation (a β-strand-like structure) over the C₇ equatorial form, which is contrary to the behavior of analogous alanine (B10760859) or valine derivatives. capes.gov.br This suggests that the trifluoromethyl side-chain has a stronger tendency to promote β-structures. The choice between a helical or extended conformation can be influenced by the local peptide sequence and solvent effects. capes.gov.brresearchgate.net

Computational modeling plays a crucial role in this field. The development of specific force field parameters for fluorinated aromatic amino acids for use in molecular dynamics (MD) simulations allows for the accurate modeling of the conformational dynamics of fluorinated proteins. nih.gov These simulations help validate conformational preferences observed experimentally and provide atomic-level insight into the structural stability conferred by the fluorinated residue. nih.gov General theoretical studies on β-amino acids also highlight that solvation effects generally stabilize conformations relative to the gas phase and that intramolecular hydrogen bonding is a key factor in determining the most stable geometries. researchgate.net The CF₃ group, by influencing the acidity of the N-H proton and basicity of the carbonyl oxygen, can modulate these intramolecular hydrogen bonds, further defining the conformational landscape.

Table 3: Conformational Preferences in Structures Containing Trifluoromethylated Amino Acids

| Studied System | Analytical Method | Observed Conformation | Key Findings | Reference(s) |

|---|---|---|---|---|

| L-Leu-based pentapeptides with (R/S)-αCF₃Ala | NMR, CD, X-ray Crystallography | Right-handed 3₁₀-helix | The CF₃ group induces a stable helical secondary structure. | bohrium.com, nii.ac.jp |

| N-acetyl-2-trifluoromethylglycyl model | Ab initio MO calculations | C₅ conformation (β-structure) | Stronger tendency to form β-structures compared to non-fluorinated analogues. | capes.gov.br |

| General β-amino acids in peptide environment | HF and DFT calculations | Varies (stabilized by solvation) | Intramolecular hydrogen bonding plays a critical role in stability. | researchgate.net |

Analytical Methodologies for Stereochemical Purity Assessment and Structural Elucidation in Research

Chiral Chromatography for Enantiomeric Excess Determination

The assessment of enantiomeric purity, or enantiomeric excess (ee), is paramount for any application involving a single enantiomer like (R)-3-Amino-4,4,4-trifluorobutanoic acid. Chiral High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for this purpose, enabling the separation and quantification of the (R)- and (S)-enantiomers. nih.gov The successful separation relies on creating a chiral environment where the two enantiomers interact differently, leading to different retention times on the chromatographic column. Two principal strategies are employed.

Direct Enantioseparation: This approach utilizes a chiral stationary phase (CSP), which is a solid support material that has been modified with a chiral selector. The enantiomers of the analyte directly interact with the CSP, and subtle differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the chiral selector result in their separation. nih.gov For amino acids and their derivatives, several types of CSPs are effective:

Polysaccharide-based CSPs: These are widely used and consist of derivatives of cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate). windows.net They offer broad applicability for a range of chiral compounds. yakhak.org

Macrocyclic Glycopeptide CSPs: Antibiotics like teicoplanin and vancomycin (B549263) are used as chiral selectors. These are particularly effective for separating the enantiomers of native, underivatized amino acids. nih.govsigmaaldrich.com

Indirect Enantioseparation: This method involves a pre-column derivatization step where the amino acid enantiomers are reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase (typically reversed-phase). nih.gov A commonly used CDA is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.gov The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

| Method | Principle | Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|---|

| Direct Separation | Analyte enantiomers form transient diastereomeric complexes of differing stability with the Chiral Stationary Phase (CSP). | Polysaccharide-based (e.g., Lux Cellulose-1) or Macrocyclic Glycopeptide-based (e.g., Astec CHIROBIOTIC T). windows.netsigmaaldrich.com | Normal Phase (e.g., Hexane/Ethanol) or Reversed Phase (e.g., Water/Methanol/Formic Acid). sigmaaldrich.com | UV, Mass Spectrometry (MS) |

| Indirect Separation | Analyte enantiomers are derivatized with a chiral agent to form diastereomers, which are then separated. | Standard achiral C18 (Reversed-Phase). | Acetonitrile/Water gradients with an acid modifier (e.g., TFA). | UV (due to chromophore in derivatizing agent), Mass Spectrometry (MS). nih.gov |

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, X-ray Crystallography for Conformational Studies)

Once stereochemical purity is established, spectroscopic techniques are employed to confirm the compound's covalent structure and investigate its conformational preferences, which are heavily influenced by the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: Provides information about the number and connectivity of protons. The spectrum would show distinct signals for the protons on the carbon backbone (at C2 and C3) and the amine protons.

¹³C NMR: Reveals the carbon skeleton. A key feature is the signal for the trifluoromethyl carbon (C4), which appears as a quartet due to coupling with the three fluorine atoms. The adjacent carbon (C3) also shows coupling to the fluorine atoms. mdpi.com

¹⁹F NMR: This is a highly sensitive technique specifically for fluorine-containing compounds. nih.gov The three equivalent fluorine atoms of the trifluoromethyl group are expected to produce a single signal, typically a doublet due to coupling with the proton at C3. The chemical shift of this signal is characteristic of the CF₃ group. mdpi.com

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | CH₂ (C2) | ~2.5 - 2.8 | Multiplet | J(H-H) |

| ¹H | CH (C3) | ~3.8 - 4.2 | Multiplet | J(H-H), J(H-F) |

| ¹³C | CH₂ (C2) | ~35 - 40 | Triplet | J(C-H) |

| ¹³C | CH (C3) | ~50 - 55 | Doublet of Quartets | J(C-H), J(C-F) ~27-30 |

| ¹³C | CF₃ (C4) | ~125 | Quartet | J(C-F) ~285-290 |

| ¹³C | COOH (C1) | ~170 - 175 | Singlet | - |

| ¹⁹F | CF₃ (C4) | ~ -70 to -75 | Doublet | J(F-H) |

Note: Predicted values are based on typical shifts for similar fluorinated β-amino acids and may vary with solvent and other experimental conditions. mdpi.com

X-ray Crystallography: This technique provides the definitive determination of the three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecule can be generated, revealing exact bond lengths, bond angles, and torsional angles. This is the gold standard for unambiguously confirming the absolute configuration (R or S) of a chiral center. nih.gov

Furthermore, X-ray crystallography is crucial for conformational studies. The introduction of fluorine can significantly influence a molecule's preferred conformation through stereoelectronic effects. researchgate.netnih.gov For instance, studies on related fluorinated amino acids have shown that gauche interactions between a fluorine atom and an adjacent nitrogen atom are often favored. researchgate.net An X-ray crystal structure of this compound would provide invaluable insight into how the bulky and highly electronegative trifluoromethyl group dictates the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding patterns. researchgate.net

Future Perspectives in the Academic Research of R 3 Amino 4,4,4 Trifluorobutanoic Acid

Emerging Methodologies for Fluorinated β-Amino Acid Synthesis

The efficient and stereoselective synthesis of fluorinated β-amino acids remains a pivotal goal in organic chemistry, driven by their potential in pharmaceuticals and materials science. researchgate.netresearchgate.net Traditional synthetic routes are being supplemented and replaced by more sophisticated and efficient emerging methodologies. Two primary strategies have been investigated: the selective fluorination of existing β-amino acid frameworks and the use of small, pre-fluorinated molecules as building blocks. researchgate.netingentaconnect.comeurekaselect.com

Biocatalysis: Enzymatic methods are gaining prominence due to their high enantioselectivity and mild reaction conditions. Lipases, for instance, have been successfully used for the kinetic resolution of racemic fluorinated β-amino esters through enantioselective hydrolysis, yielding the desired enantiomers with excellent purity. researchgate.netmdpi.com Transaminases are also being explored for the asymmetric synthesis of these compounds from corresponding β-keto esters.

Asymmetric Catalysis: The development of novel chiral catalysts is at the forefront of synthetic innovation. Organocatalysis, particularly using squaramide-based catalysts, has shown promise in promoting Michael-type additions to generate fluorinated β-amino acids with high yield and stereoselectivity. researchgate.net Furthermore, transition-metal-catalyzed reactions, including asymmetric hydrogenation and amination, are continually being refined to offer efficient routes to these chiral molecules. rsc.org

Fluorinated Building Blocks: The use of readily available fluorinated synthons is a key strategy. ingentaconnect.com For example, reactions involving trifluorocrotonates, α-trifluoromethacrylate derivatives, and fluorinated Reformatsky reagents provide versatile pathways to α,α-difluoro-β-amino acids and other structurally diverse fluorinated analogues. researchgate.netnih.gov Mannich-type reactions utilizing fluorinated substrates are also a powerful tool for constructing the β-amino carbonyl scaffold. researchgate.net

Table 1: Comparison of Emerging Synthetic Methodologies for Fluorinated β-Amino Acids

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipases, transaminases) | High enantioselectivity (≥99% ee), mild conditions, environmentally friendly mdpi.com | Substrate scope can be limited, enzyme stability and cost |

| Asymmetric Catalysis | Employs chiral metal complexes or organocatalysts | High catalytic efficiency, potential for broad substrate scope rsc.org | Catalyst cost, sensitivity to air and moisture, optimization required |

| Fluorinated Building Blocks | Utilizes pre-fluorinated starting materials (e.g., trifluorocrotonates) | Access to diverse structures, avoids direct handling of harsh fluorinating agents ingentaconnect.comnih.gov | Availability and cost of starting materials |

Exploration of Novel Scaffold Applications in Chemical Biology

The incorporation of fluorinated β-amino acids like (R)-3-Amino-4,4,4-trifluorobutanoic acid into larger molecules offers a powerful strategy for modulating biological activity and creating novel chemical probes. The use of amino acids as molecular scaffolds is advantageous due to their biocompatibility, stereochemical diversity, and the well-established methods of peptide chemistry. mdpi.com

The trifluoromethyl group imparts unique properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence molecular interactions. researchgate.net These features make fluorinated amino acids highly valuable for:

Peptidomimetics: Substituting natural amino acids with fluorinated analogues can lead to peptides with enhanced resistance to proteolytic degradation and improved pharmacokinetic profiles. The conformational preferences induced by the fluorine atoms can also enforce specific secondary structures, which is crucial for mimicking or inhibiting protein-protein interactions. nih.gov

Drug Design: The compound can serve as a chiral building block for the synthesis of complex, biologically active molecules. mdpi.com Its structure can be integrated into scaffolds designed to target specific enzymes or receptors, where the trifluoromethyl group can act as a bioisostere for other chemical groups, like the isopropyl group of leucine, or participate in crucial binding interactions. mdpi.com

Molecular Probes: The introduction of fluorine provides a valuable spectroscopic handle for NMR studies, allowing for the investigation of protein binding and dynamics without introducing significant steric bulk.

Researchers are exploring the use of ribosomally synthesized peptides as scaffolds for nonribosomal modifications, a paradigm that could be adapted for incorporating fluorinated amino acids to generate novel natural product-like molecules. nih.gov The development of multifunctional molecules, where the fluorinated amino acid acts as a central hub or "scaffold," is a growing area of interest for applications in molecular imaging and diagnostics. mdpi.comnih.gov

Challenges and Opportunities in Stereoselective Fluorine Chemistry

Despite significant advances, the stereoselective introduction of fluorine and fluorinated groups into organic molecules remains a formidable challenge in synthetic chemistry. rsc.orgescholarship.org The high electronegativity, small size, and unique electronic properties of the fluorine atom create distinct hurdles that are not present in the chemistry of other halogens.

Challenges:

Control of Stereochemistry: Achieving high levels of diastereo- and enantioselectivity in fluorination reactions is difficult. The development of general and predictable methods for constructing chiral C-F bonds, especially at quaternary centers, is a critical unmet need. rsc.orgescholarship.org

Reagent and Catalyst Development: Many existing fluorinating reagents are expensive, harsh, or have limited substrate scope. rsc.org There is a continuous need for milder, more selective, and more accessible reagents. While asymmetric catalysis has made strides, discovering catalysts that are both highly efficient and broadly applicable remains a key research objective. rsc.org

Reaction Conditions: Translating fluorination methodologies developed with non-radioactive fluorine-19 to radiolabeling with fluorine-18 (B77423) for applications like Positron Emission Tomography (PET) is a major obstacle. The short half-life of fluorine-18 necessitates rapid, high-yield reactions under mild conditions, which are often incompatible with traditional fluorination methods. acs.org

Opportunities:

New Catalytic Systems: The design of novel chiral catalysts, including transition metal complexes and organocatalysts, holds the potential to unlock new transformations and improve the stereoselectivity of known reactions. rsc.org

Methodological Innovation: There is an opportunity to develop fundamentally new strategies for C-F bond formation. This includes exploring novel reaction pathways, such as those involving radical intermediates or C-H activation, to introduce fluorine with precise stereochemical control.

Biocatalytic Fluorination: Harnessing enzymes for stereoselective fluorination is a promising frontier. While naturally occurring fluorinase enzymes are rare, protein engineering and directed evolution could lead to biocatalysts capable of performing challenging fluorination reactions with exceptional selectivity. researchgate.net

Overcoming these challenges will not only advance the synthesis of compounds like this compound but also broadly impact medicinal chemistry, materials science, and agrochemistry by enabling more precise control over the structure and function of fluorinated molecules. researchgate.net

Q & A

Q. What are the established synthetic routes for enantioselective preparation of (R)-3-amino-4,4,4-trifluorobutanoic acid?

The enantioselective synthesis of this compound is achieved via two primary methods:

- Organocatalytic asymmetric synthesis : Using organic bases (e.g., quinidine derivatives) to catalyze the stereodivergent addition of trifluoromethyl groups to α,β-unsaturated esters. This method achieves enantiomeric excess (e.e.) ≥99% .

- Biomimetic transamination : Reaction of 4,4,4-trifluoro-3-oxo-N-[(R)-1-phenylethyl]butanamide with chiral amines, followed by acid hydrolysis. This approach leverages kinetic resolution to favor the (R)-enantiomer . Both methods require chiral HPLC or polarimetry ([α]D = +13.5° to +17.5° for the (R)-enantiomer) for purity verification .

Q. How can researchers verify enantiomeric purity and configurational stability of this compound?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers. Typical e.e. values ≥99% are reported for pure (R)-forms .

- 19F NMR : Monitor fluorine environments to detect diastereomeric impurities or racemization. For example, trifluoromethyl groups exhibit distinct splitting patterns in asymmetric environments .

- Specific rotation : Confirm [α]D values align with literature standards (e.g., +15.1° for (R)-4,4,4-trifluoro-3-hydroxybutanoic acid derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during large-scale synthesis?

Discrepancies in stereoselectivity often arise from:

- Solvent polarity effects : Polar solvents (e.g., EtOH) stabilize transition states differently than nonpolar solvents (e.g., CHCl3), altering enantiomer ratios. Optimize solvent systems using kinetic studies .

- Catalyst loading : Overloading organocatalysts (>10 mol%) can lead to non-linear effects, reducing e.e. Titrate catalyst amounts to balance cost and efficiency .

- Racemization during workup : Acidic or basic conditions during ester hydrolysis may racemize the product. Use mild saponification (e.g., LiOH in THF/H2O) to preserve chirality .

Q. How can researchers improve the configurational stability of this compound in aqueous solutions?

- Protecting group strategies : Boc-protection (tert-butoxycarbonyl) of the amine group enhances stability against racemization in aqueous media. Deprotection with TFA (trifluoroacetic acid) is reversible and preserves stereochemistry .

- pH control : Maintain solutions at pH 6–8 to minimize acid/base-induced epimerization. Buffered systems (e.g., phosphate) are recommended for biological assays .

Q. What analytical challenges arise in quantifying trace impurities in fluorinated amino acids?

- 19F NMR sensitivity : Low-abundance impurities (e.g., diastereomers or trifluoroacetate byproducts) may overlap with main signals. Use gradient-shifted 19F NMR or LC-MS with fluorine-specific detection .

- Chiral column limitations : Commercial columns may fail to resolve structurally similar fluorinated analogs. Customize mobile phases (e.g., adding 0.1% TFA) to enhance resolution .

Methodological Guidance

Q. What are the trade-offs between enzymatic and chemical resolution methods for isolating the (R)-enantiomer?

- Enzymatic resolution (e.g., lipases) : High stereoselectivity but limited scalability due to enzyme cost and slow reaction rates. Suitable for small-scale (<10 g) syntheses .

- Chemical resolution (e.g., l-phenylethylamine) : Scalable but requires stoichiometric chiral auxiliaries, increasing waste. Recrystallization in ethanol/water mixtures improves yield (up to 86% for (R)-isomers) .

Q. How to design experiments to study the metabolic stability of fluorinated amino acids in vitro?

- Radiolabeled tracers : Incorporate 14C or 3H labels at the β-carbon to track degradation pathways in hepatocyte assays.

- Fluorine-specific probes : Use 19F MRI or fluorescence spectroscopy to monitor real-time metabolism in cell cultures .

Data Contradiction Analysis

Q. Why do reported specific rotation values vary across studies for this compound derivatives?

Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.